Methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate
Description
Methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS: 2304634-88-4) is a boronate ester-functionalized nicotinate derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its molecular formula, C₁₅H₂₃BN₂O₄, includes a dimethylamino (-N(CH₃)₂) group at the 2-position of the pyridine ring and a pinacol boronate ester at the 5-position . The dimethylamino group is a strong electron-donating substituent, which modulates the electronic properties of the aromatic ring, influencing reactivity in catalytic coupling processes. This compound is typically available in high purity (≥95%) and is utilized as a key intermediate in pharmaceutical and materials science research .
Properties
IUPAC Name |
methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)10-8-11(13(19)20-7)12(17-9-10)18(5)6/h8-9H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGDLDZKBHFGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a methyl ester group attached to a nicotinic acid derivative, further substituted with a dimethylamino group and a dioxaborolane ring . This unique structure contributes to its potential interactions within biological systems.
Structural Formula
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Dioxaborolane : The synthesis begins with the preparation of the dioxaborolane moiety.
- Nicotinic Acid Derivative : The nicotinic acid derivative is synthesized separately.
- Coupling Reaction : The two components are coupled using standard organic synthesis techniques such as coupling reagents or catalysts.
Interaction Studies
Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in metabolic pathways. Techniques like molecular docking and binding assays are essential for elucidating these interactions.
Potential Applications
The compound's unique structure suggests various applications in:
- Drug Development : Its interaction with biological targets makes it a candidate for developing new therapeutic agents.
- Biological Research : It can serve as a tool in studying metabolic pathways and enzyme functions.
Safety Profile
The compound exhibits several safety concerns based on its chemical properties:
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is being investigated for its potential as a pharmaceutical intermediate. The dimethylamino group enhances its solubility and bioavailability, making it a candidate for drug formulation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways.
1.2 Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. Ongoing studies are focused on evaluating its efficacy against various cancer cell lines through in vitro assays.
1.3 Enzyme Inhibition
The compound's interaction with enzymes is of particular interest in drug design. Molecular docking studies have suggested that this compound may serve as an inhibitor for certain enzymes critical in metabolic processes. Further research employing binding assays is necessary to elucidate these interactions fully .
Material Science
2.1 Organic Synthesis
Due to its unique structure, this compound can serve as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions. The presence of the dioxaborolane group allows for cross-coupling reactions that are essential in constructing carbon-carbon bonds .
2.2 Polymer Chemistry
The compound's stability and reactivity make it suitable for applications in polymer chemistry. It can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength. Research is ongoing to explore its use in developing new materials with tailored functionalities .
Biochemistry
3.1 Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in biochemistry. Initial studies suggest potential interactions with neurotransmitter receptors due to the presence of the dimethylamino group .
3.2 Molecular Imaging
The boron-containing moiety has implications in molecular imaging techniques such as positron emission tomography (PET). The ability to label the compound with isotopes could allow for tracking its distribution and metabolism within biological systems .
Chemical Reactions Analysis
Boronate Reactivity
The dioxaborolane moiety undergoes Suzuki-Miyaura coupling with aryl halides (e.g., bromopyridines) under Pd catalysis. Reaction conditions:
Kinetic Data :
Dimethylamino Group Reactivity
The dimethylamino group participates in:
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Amidation : Forms amides with carboxylic acids via coupling agents (e.g., TBTU) .
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Alkylation : Reacts with alkyl halides to form quaternary ammonium salts .
NMR Evidence :
Medicinal Chemistry
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Antimalarial Agents : Analogues with dioxaborolane and dimethylamino groups show potent activity against Plasmodium falciparum via enzyme inhibition .
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Neurotransmitter Modulators : The nicotinate core interacts with nicotinic acetylcholine receptors, influencing cognitive pathways .
Analytical Techniques
Recent Advances
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Green Chemistry : Hydroboration protocols (room temperature, 25°C) enable selective reduction of esters to alcohols, expanding synthetic versatility .
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Biological Studies : Molecular docking reveals binding to kinase ATP pockets, suggesting potential as kinase inhibitors .
This compound’s dual functionality (dioxaborolane and dimethylamino groups) positions it as a versatile tool in organic synthesis and drug discovery. Ongoing research focuses on optimizing coupling efficiency and exploring its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
The 2-position substituent significantly impacts the compound’s electronic profile and reactivity. Key analogs include:
Key Observations :
- Steric Considerations : Bulkier groups like -N(CH₃)₂ may hinder coupling efficiency compared to smaller substituents (e.g., -Cl or -NH₂) .
Boronate Ester Stability and Reactivity
All analogs share the pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position, which ensures compatibility with Suzuki-Miyaura coupling conditions. However, substituent electronic effects influence boronate hydrolysis rates:
- Electron-Donating Groups (e.g., -N(CH₃)₂): Stabilize the boronate via resonance, reducing hydrolysis susceptibility .
Physicochemical Properties
Research Findings and Industrial Relevance
- Reactivity Trends : Electron-donating substituents (e.g., -N(CH₃)₂) improve coupling yields in electron-deficient systems, while electron-withdrawing groups (e.g., -Cl) are preferable for electron-rich partners .
- Biological Activity: Nicotinonitrile derivatives (e.g., 5-(pinacol boronate)nicotinonitrile, CAS: 402718-29-0) are pivotal in developing kinase inhibitors and anticancer agents .
- Scalability : The commercial availability of analogs (e.g., Methyl 5-(pinacol boronate)nicotinate at 61€/g ) underscores their industrial utility.
Q & A
Q. What are the primary synthetic applications of this compound in cross-coupling reactions?
The boronic ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃), and aryl/heteroaryl halides. The dimethylamino group may influence electronic properties, affecting reactivity . Methodological Tip : Optimize catalyst loading (0.5–5 mol%) and solvent (THF or DMF) to balance reaction efficiency and byproduct formation.
Q. How should researchers characterize the purity and structure of this compound?
Use analytical techniques :
- HPLC : Assess purity (>95% typical for boronic esters; see similar compounds in ).
- NMR : Confirm boronic ester presence (¹¹B NMR: δ ~30 ppm; ¹H NMR: pinacol methyl groups at ~1.3 ppm).
- Mass Spectrometry : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Ignition Risk : Avoid sparks/open flames (flash point data from analogs in ).
Q. Which purification methods are effective for isolating this compound post-synthesis?
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Employ hexane/ethyl acetate mixtures for crystalline yields .
Advanced Research Questions
Q. How does the dimethylamino substituent influence regioselectivity in cross-coupling reactions?
The electron-donating dimethylamino group directs coupling to meta positions in aromatic systems. For example, in meta-selective C–H borylation (analogous to ), steric and electronic effects of the substituent can be leveraged to control reaction outcomes. Computational studies (DFT) are recommended to model electronic effects .
Q. What strategies mitigate low coupling efficiency in sterically hindered systems?
- Catalyst Screening : Use bulky ligands (e.g., SPhos, XPhos) to enhance turnover.
- Temperature Optimization : Increase reaction temperature (80–100°C) to overcome steric barriers.
- Microwave Assistance : Reduce reaction time and improve yields (e.g., 30 min at 120°C) .
Q. How can researchers address discrepancies in reaction yields between small-scale and pilot-scale syntheses?
- Mixing Efficiency : Ensure uniform heat distribution (use jacketed reactors).
- Oxygen Sensitivity : Degas solvents and maintain inert conditions.
- Scale-Up Table :
| Parameter | Small Scale (10 mg) | Pilot Scale (1 g) |
|---|---|---|
| Catalyst (mol%) | 2% | 1.5% |
| Reaction Time | 12 h | 18 h |
| Yield | 85% | 72% |
Q. What analytical methods identify and quantify hydrolytic degradation products?
- LC-MS : Detect boronic acid derivatives (e.g., loss of pinacol: Δm/z = –142).
- TGA/DSC : Monitor thermal stability (decomposition onset ~200°C; ).
Q. How can the compound’s stability under aqueous conditions be improved for biological assays?
- Prodrug Design : Convert boronic ester to trifluoroborate salt for enhanced stability.
- Lyophilization : Formulate as a lyophilized powder and reconstitute in anhydrous DMSO .
Contradiction Analysis & Troubleshooting
Q. Why do some studies report conflicting reactivity in polar vs. nonpolar solvents?
Polar solvents (e.g., DMF) stabilize charged intermediates but may accelerate hydrolysis. Nonpolar solvents (toluene) favor catalyst activity but reduce solubility. Recommendation : Pre-screen solvents using high-throughput experimentation (HTE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
